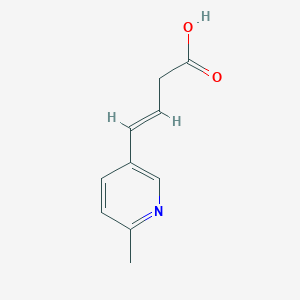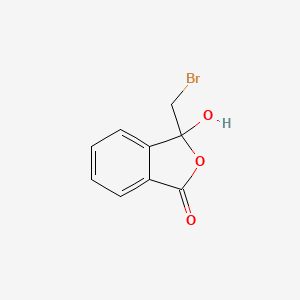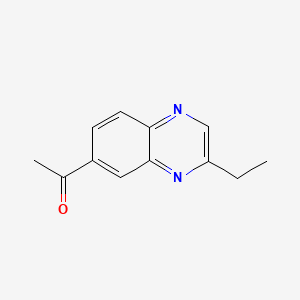
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the chloromethyl group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid typically involves the chloromethylation of a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions . The reaction is usually catalyzed by zinc chloride (ZnCl2) to enhance the electrophilicity of the chloromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid functionality can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A salicylic acid derivative with anti-inflammatory and analgesic properties.
Uniqueness: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its pyrimidine ring structure provides a stable scaffold for further derivatization, making it a valuable compound in various research and industrial fields.
Propiedades
Fórmula molecular |
C6H5ClN2O3 |
|---|---|
Peso molecular |
188.57 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-1-4-8-2-3(6(11)12)5(10)9-4/h2H,1H2,(H,11,12)(H,8,9,10) |
Clave InChI |
QQWZSUZJSQRMOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=N1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)

![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)

![3-[(Ethylsulfonyl)methyl]cyclobutanol](/img/structure/B13920923.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)



